molecular formula C46H54K2N4O13S4 B611060 Sulfo-Cyanine5.5 CAS No. 2183440-46-0

Sulfo-Cyanine5.5

Cat. No.: B611060
CAS No.: 2183440-46-0
M. Wt: 1077.39
InChI Key: UHRNSQDVKXPMOX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine5.5, also known as Cy5.5, is a type of Cyanine dye . It is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . It is characterized by its long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . It is often used for the labeling of proteins, antibodies, and small molecular compounds .


Synthesis Analysis

The synthesis of this compound is relatively simple . It involves the connection of two nitrogen atoms by an odd number of methyl units . This process results in a compound with long wavelength, adjustable absorption and emission, high extinction coefficient, and good water solubility .


Molecular Structure Analysis

This compound has a molecular formula of C37H42KN3O10S2 . It is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble .


Chemical Reactions Analysis

This compound is reactive toward electrophiles . It can be used for enzymatic transamination labeling . It is also used for the labeling of proteins, antibodies, and small molecular compounds . For the labeling of protein antibodies, the combination can be completed through a simple mixing reaction .


Physical and Chemical Properties Analysis

This compound is a water-soluble cyanine dye . It is used for far red / NIR applications such as in vivo imaging . The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble . As well as other cyanines, this compound has an outstanding extinction coefficient that makes it a bright fluorescent label for the far-red region .

Scientific Research Applications

Photophysical Properties and Imaging Applications

Sulfo-Cyanine5.5 derivatives, particularly asymmetric Cy5 fluorophores, have demonstrated significant potential in various imaging applications. These include micro- and macroscopic imaging and image-guided surgery. Research indicates that modifications in the structure of these fluorophores, such as introducing sulfonates, can enhance their fluorescence brightness, photostability, and reduce lipophilicity and serum binding. Such structural alterations also impact their photophysical properties, including changes in fluorescence wavelength and intensity, which are crucial for specific imaging applications in medical and biological research (Hensbergen et al., 2020).

Use in Bioconjugation and Labeling

The development of new sulfobenzindocyanine dyes with succinimidyl esters represents a significant advancement in the field of bioconjugation. These dyes are water-soluble and demonstrate stable fluorescence unaffected by pH variations. They can be effectively conjugated to antibodies, avidin, modified DNA, and other biomolecules, broadening their application in cytometry, diagnostics, and multiparameter analysis (Mujumdar et al., 1996).

Therapeutic Applications

This compound and its derivatives have shown promise in various therapeutic applications. For instance, their use in the development of tumor necrosis factor‐α converting enzyme (TACE) inhibitors, which are potentially beneficial in treating inflammatory conditions, has been noted. Their application extends to the development of pharmacological agents for managing diseases like rheumatoid arthritis, inflammatory bowel disease, brain damage, and stroke (Supuran et al., 2003).

Environmental and Biological Toxicity Studies

In environmental and biological toxicity studies, this compound compounds have been used to assess the effects of various substances on living organisms. For example, studies on the toxicity of perfluorooctane sulfonate (PFOS) and its impact on hormone receptor activity and gene expression were facilitated by the use of such compounds (Du et al., 2013).

Mechanism of Action

The mechanism of action of Sulfo-Cyanine5.5 involves its ability to bind to proteins, antibodies, and small molecular compounds . This is achieved through a simple mixing reaction .

Future Directions

Sulfo-Cyanine5.5 has found application in non-invasive live-organism imaging . It presents low background fluorescence in the far-red region, where CCD camera/detector detection sensitivity is highest . This makes it suitable for use in most fluorescence instruments . Its water solubility and the dye’s own charge prevent the induction of hydrophobic protein aggregation, improving the stability of the fluorescent labeling product .

Properties

IUPAC Name

dipotassium;3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRNSQDVKXPMOX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54K2N4O13S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1077.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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